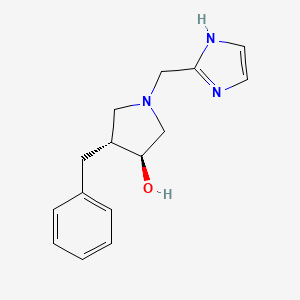![molecular formula C19H24N4O2 B7347055 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea](/img/structure/B7347055.png)
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea, also known as BAY 41-2272, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyridine-based urea derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea 41-2272 exerts its pharmacological effects by binding to the heme moiety of sGC and stabilizing the enzyme in its active conformation. This leads to an increase in the production of cGMP, which activates downstream signaling pathways and ultimately results in vasodilation, inhibition of platelet aggregation, and neuroprotection. This compound 41-2272 has also been shown to modulate the activity of ion channels and transporters, further contributing to its biological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to exert a wide range of biochemical and physiological effects in various cell types and tissues. These include vasodilation, inhibition of platelet aggregation, reduction of inflammation, protection against oxidative stress, and enhancement of neuronal survival. This compound 41-2272 has also been shown to improve pulmonary function in animal models of pulmonary hypertension and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea 41-2272 has several advantages for use in laboratory experiments. It is a highly selective and potent activator of sGC, which makes it a valuable tool for studying the role of cGMP signaling in various biological processes. This compound 41-2272 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound 41-2272 is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea 41-2272 has several potential future directions for research. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. This compound 41-2272 has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound 41-2272 may have potential applications in the field of cancer research, as it has been shown to inhibit tumor growth in animal models. Further research is needed to fully understand the therapeutic potential of this compound 41-2272 in these and other diseases.
Synthesemethoden
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea 41-2272 can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitropyridine with 2-phenoxymethyl-3-(dimethylamino)cyclobutanone in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is subsequently treated with isocyanate to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to act as a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in regulating vascular tone, platelet aggregation, and neurotransmission. By activating sGC, this compound 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates various physiological processes.
Eigenschaften
IUPAC Name |
1-[[3-(dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)15-11-14(12-15)13-20-19(24)22-17-9-6-10-18(21-17)25-16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAFJJFHFJKYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CNC(=O)NC2=NC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propanoyl]-6-amino-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7346975.png)
![(3aS,6aS)-5-[(3-methyl-1,2-oxazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346979.png)
![(3aS,6aS)-5-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346980.png)
![(3aR,6aR)-5-[(4-pyrazol-1-ylphenyl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346994.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-benzyl-N-cyclopropylacetamide](/img/structure/B7346998.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7347014.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7347018.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7347025.png)
![(2R,3R)-2-(difluoromethyl)-N-[[2-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347037.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B7347038.png)
![2-[[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7347050.png)

![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7347070.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7347076.png)